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Compound of Interest

Compound Name: 2,4-Dichloro-3-fluorobenzonitrile

Cat. No.: B062818

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
agrochemical research, the utility of a molecule is intrinsically linked to its structure.
Halogenated benzonitriles are a cornerstone class of intermediates, offering a synthetically
versatile scaffold for the construction of complex molecular architectures. Among these, 2,4-
Dichloro-3-fluorobenzonitrile (CAS No. 161612-68-6) emerges as a compound of significant
interest. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and
a nitrile group on a benzene ring—creates a unique electronic and steric profile that dictates its
reactivity and potential applications. This guide provides a comprehensive exploration of the
structural information of 2,4-Dichloro-3-fluorobenzonitrile, synthesizing publicly available
data with expert interpretation to serve as a vital resource for researchers, scientists, and drug
development professionals. Our objective is not merely to present data, but to illuminate the
causal relationships between structure and properties, thereby empowering more informed and
efficient scientific inquiry.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its
application in research and development. 2,4-Dichloro-3-fluorobenzonitrile is a distinct
molecule whose identity is established by a set of unique identifiers and physical
characteristics.
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Molecular Identity

The unambiguous identification of a chemical entity is critical for regulatory compliance,
procurement, and scientific communication. The key identifiers for 2,4-Dichloro-3-
fluorobenzonitrile are summarized below.

Identifier Value Source

2,4-Dichloro-3-
IUPAC Name o Internal Nomenclature
fluorobenzonitrile

CAS Number 161612-68-6 [11[2][3][4]
Molecular Formula C7H2CI2FN [21[3114]
Molecular Weight 190.00 g/mol [2][3]
SMILES String C1=CC(=C(C(=C1C#N)CHF)Cl  [2]

QWGPQHZYZNHITN-
InChlKey [2]
UHFFFAOYSA-N

Physicochemical Characteristics

The physical state, solubility, and thermal properties of a compound dictate its handling,
storage, and reaction conditions. 2,4-Dichloro-3-fluorobenzonitrile is a stable crystalline solid
under standard conditions.
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Property Value Source
Appearance White to off-white solid [5]
Melting Point 48 - 52 °C [5]
Boiling Point 242 - 244 °C [5]
Density ~1.47 g/cm3 [5]

Insoluble in water; Soluble in
- common organic solvents
Solubility _ [5]
(e.g., dichloromethane,

toluene).

Store in a cool, dry, well-
Storage ventilated area in a tightly-

sealed container.[4][5]

The structural arrangement of the molecule, depicted below, provides the foundational context
for all subsequent data.

Caption: 2D structure of 2,4-Dichloro-3-fluorobenzonitrile.

Spectroscopic and Structural Elucidation

Spectroscopic analysis provides a fingerprint of a molecule's structure, revealing the
connectivity of atoms and the nature of their chemical environment. While a complete,
published dataset for 2,4-dichloro-3-fluorobenzonitrile is not fully consolidated in the
literature, we can infer its expected spectral characteristics based on its known structure and
data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution.

e 1H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals
corresponding to the two aromatic protons. The proton at position 5 (H-5) would be adjacent
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to a chlorine atom, while the proton at position 6 (H-6) is adjacent to the nitrile group. Both
protons will exhibit splitting patterns (coupling) due to the neighboring fluorine atom and each
other. The precise chemical shifts and coupling constants are diagnostic of the substitution
pattern. A publicly available spectrum confirms the presence of signals in the aromatic
region.[6]

e 13C NMR: The carbon NMR spectrum should display seven distinct signals, one for each
unique carbon atom in the molecule.

o Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-150
ppm). The carbons directly bonded to the electronegative halogens (C-2, C-3, C-4) will be
significantly influenced. Specifically, the carbon bonded to fluorine (C-3) will appear as a
doublet due to 1J(C-F) coupling, a key diagnostic feature. The other carbons will also show
smaller couplings to the fluorine atom (3J, 3J).

o Nitrile Carbon: The nitrile carbon (C=N) will appear as a singlet in the 115-125 ppm range,
characteristically less deshielded than carbonyl carbons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing
crucial information about the functional groups present.

o C=N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm™1,
which is characteristic of an aromatic nitrile.[7]

o C-CI Stretch: Strong absorptions corresponding to the C-Cl bonds are expected in the
fingerprint region, typically between 600-800 cm~1.

o C-F Stretch: A strong band for the C-F bond should appear in the 1000-1300 cm~1 region.

e Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1400-
1600 cm~1, confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's
fragmentation pattern, which can be used to confirm its structure.
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e Molecular lon (M+): The electron ionization (EI) mass spectrum will show a complex
molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two
common isotopes (3°Cl and 3’Cl in an approximate 3:1 ratio), the molecular ion will appear as
a characteristic pattern of three peaks (M*, M+2, M+4) with relative intensities of
approximately 9:6:1. For a molecular formula of C7H2CI2FN, the nominal mass is 189, so
peaks would be expected around m/z 189, 191, and 193.

e Fragmentation: Common fragmentation pathways would involve the loss of chlorine atoms
and the nitrile group, leading to characteristic daughter ions.

Molecular Geometry and Crystal Structure

While a specific single-crystal X-ray diffraction study for 2,4-dichloro-3-fluorobenzonitrile is
not publicly available, its solid-state geometry can be predicted. The benzene ring will be
planar. The substituents will cause minor distortions in the bond angles of the ring from the
ideal 120° due to steric and electronic effects. Studies on similar fluorinated benzonitriles, such
as 4-amino-3,5-difluorobenzonitrile, show that electronegative fluorine substituents can cause
significant distortion of phenyl ring bond angles.[8][9] In the crystal lattice, molecules would
likely pack in a way that maximizes intermolecular interactions, potentially including dipole-
dipole interactions and 1t-stacking of the aromatic rings.[8]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of 2,4-dichloro-3-fluorobenzonitrile is key to its
effective use as a chemical intermediate. It is typically synthesized through multi-step
processes involving halogenation and cyanation of benzene derivatives.

Synthetic Pathways

One plausible industrial synthesis route involves the ammoxidation of a corresponding toluene
derivative. A patented process describes the joint ammoxidation of a mixture of 2,4-dichloro-5-
fluorotoluene and 2,6-dichloro-3-fluorotoluene to yield a mixture of the corresponding
benzonitriles, which are then separated.[10] Another approach involves halogen exchange
(halex) reactions, where a more easily installed halogen is replaced with fluorine using a
fluoride salt.[11]
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Caption: Generalized workflow for the synthesis of substituted benzonitriles via ammoxidation.
[10]

Chemical Reactivity

The reactivity of 2,4-dichloro-3-fluorobenzonitrile is governed by its functional groups:

 Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide.
It can also be reduced to an amine or react with organometallic reagents to form ketones.

o Aromatic Halogens: The chlorine and fluorine atoms on the ring are subject to nucleophilic
aromatic substitution (SnAr). The positions of these halogens are activated by the electron-
withdrawing nitrile group. The relative reactivity of the halogens (F vs. Cl) in SnAr reactions
depends on the specific nucleophile and reaction conditions, though fluorine is often more
labile in such reactions. This differential reactivity allows for sequential, site-selective
substitution, making it a valuable building block for complex molecules.[12]

Experimental Protocol: NMR Sample Preparation
and Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and standardized
protocol is essential. The following procedure is designed for the structural confirmation of a
research-grade sample of 2,4-dichloro-3-fluorobenzonitrile.

Objective: To acquire *H and 3C NMR spectra for structural verification and purity assessment.
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Materials:

2,4-Dichloro-3-fluorobenzonitrile sample (5-10 mg)

Deuterated chloroform (CDCIs) with 0.03% TMS, NMR grade

5 mm NMR tube, clean and dry

Pasteur pipette

Vortex mixer

NMR spectrometer (e.g., 400 MHZz)

Methodology:

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly
into a clean, dry vial. Rationale: This amount provides sufficient concentration for *H NMR
and allows for a reasonable acquisition time for 13C NMR without saturation issues.

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCls to
the vial. Rationale: CDClIs is a common, relatively non-polar solvent that effectively dissolves
many organic compounds and has a simple deuterium lock signal. Tetramethylsilane (TMS)
is included as the internal standard for chemical shift referencing (0.00 ppm).

Dissolution: Cap the vial and gently vortex for 30-60 seconds until the sample is completely
dissolved. Visually inspect for any particulate matter. Rationale: Complete dissolution is
critical for obtaining sharp, well-resolved NMR signals. Inhomogeneity in the sample leads to
line broadening.

Transfer to NMR Tube: Carefully transfer the solution into the 5 mm NMR tube using a
Pasteur pipette. Ensure the final liquid height is approximately 4-5 cm. Rationale: This height
ensures the sample is centered within the detection coils of the NMR probe for optimal signal
detection and shimming.

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium
signal of the CDClIs. Perform automatic or manual shimming to optimize the magnetic field
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homogeneity. Rationale: Locking provides a stable magnetic field, while shimming minimizes
field distortions, resulting in narrow and symmetrical peaks.

e 1H NMR Acquisition:
o Acquire a standard 1D proton spectrum.

o Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2
seconds.

o Self-Validation: The resulting spectrum should show signals only in the aromatic region,
integrating to two protons. The TMS signal should be sharp and at 0.00 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2
seconds.

o Self-Validation: The spectrum should show exactly seven carbon signals (excluding the
solvent triplet for CDClIs at ~77 ppm). The C-F coupling on the C-3 signal should be clearly
visible.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal for *H
or the CDCls solvent peak for 13C. Integrate H signals and pick all peaks in both spectra.

Conclusion

2,4-Dichloro-3-fluorobenzonitrile is a well-defined chemical intermediate with a unique
structural and electronic profile. Its identity is confirmed by a specific combination of
spectroscopic data, and its reactivity is dictated by the interplay of its nitrile and halogen
substituents. This guide has provided a framework for understanding its core structural
information, from basic identifiers to the nuances of its spectroscopic signature and synthetic
utility. For researchers in medicinal and materials chemistry, a thorough grasp of these
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structural details is not merely academic; it is the essential foundation for designing innovative
synthetic strategies and creating novel, high-value molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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